molecular formula C24H28Br2O4 B14211261 2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) CAS No. 540741-71-7

2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)

Cat. No.: B14211261
CAS No.: 540741-71-7
M. Wt: 540.3 g/mol
InChI Key: ORLLVMQKUMVEAZ-UHFFFAOYSA-N
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Description

2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) is an organic compound characterized by the presence of two bromobenzaldehyde groups connected by a decane-1,10-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) typically involves the reaction of decane-1,10-diol with 5-bromobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The mixture is heated for several hours to ensure complete reaction, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzoic acid)

    Reduction: 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzyl alcohol)

    Substitution: 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-substituted-benzaldehyde)

Scientific Research Applications

2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[Decane-1,10-diylbis(oxy)]bis(5-chlorobenzaldehyde): Similar structure but with chlorine atoms instead of bromine.

    2,2’-[Decane-1,10-diylbis(oxy)]bis(5-fluorobenzaldehyde): Similar structure but with fluorine atoms instead of bromine.

    2,2’-[Decane-1,10-diylbis(oxy)]bis(5-iodobenzaldehyde): Similar structure but with iodine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) imparts unique chemical properties, such as higher reactivity in substitution reactions and the ability to form halogen bonds. These properties make it a valuable compound for specific applications in research and industry .

Properties

CAS No.

540741-71-7

Molecular Formula

C24H28Br2O4

Molecular Weight

540.3 g/mol

IUPAC Name

5-bromo-2-[10-(4-bromo-2-formylphenoxy)decoxy]benzaldehyde

InChI

InChI=1S/C24H28Br2O4/c25-21-9-11-23(19(15-21)17-27)29-13-7-5-3-1-2-4-6-8-14-30-24-12-10-22(26)16-20(24)18-28/h9-12,15-18H,1-8,13-14H2

InChI Key

ORLLVMQKUMVEAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCCCCCCCCCCOC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

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